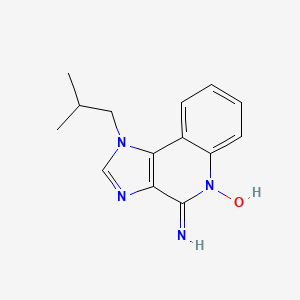
Imiquimod N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imiquimod N-Oxide is a derivative of imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is primarily used as a topical treatment for various skin conditions, including external genital and perianal warts, actinic keratosis, and superficial basal cell carcinoma . This compound retains the core structure of imiquimod but includes an additional oxygen atom, which may influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod N-Oxide typically involves the oxidation of imiquimod. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: Imiquimod N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to imiquimod.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Higher oxidized imiquimod derivatives.
Reduction: Imiquimod.
Substitution: Various substituted imiquimod derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Imiquimod N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential to modulate immune responses in various biological systems.
Medicine: Explored for its antiviral and antitumor properties, similar to imiquimod.
Industry: Utilized in the development of new pharmaceuticals and topical treatments
Wirkmechanismus
Imiquimod N-Oxide exerts its effects by modulating the immune system. It activates Toll-like receptor 7 (TLR7) on immune cells, leading to the production of pro-inflammatory cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12 . This activation enhances both innate and adaptive immune responses, promoting the destruction of virus-infected and tumor cells .
Vergleich Mit ähnlichen Verbindungen
Imiquimod: The parent compound, known for its immune-modulating properties.
Resiquimod: Another imidazoquinoline compound with similar immune-stimulating effects.
EAPB0203, EAPB0503, EAPB02303: Imiquimod analogues with modifications to the imidazoquinoline structure.
Uniqueness: Imiquimod N-Oxide is unique due to its additional oxygen atom, which may enhance its stability and alter its biological activity compared to imiquimod. This modification can potentially lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H16N4O |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3 |
InChI-Schlüssel |
JGCTUVXHGKNMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


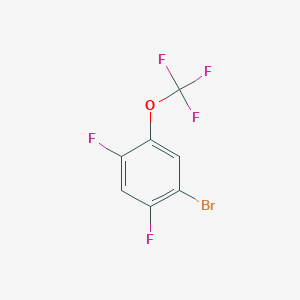

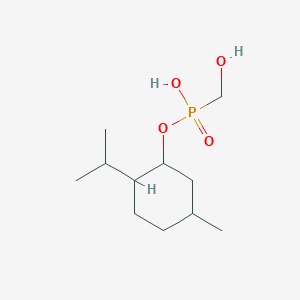
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
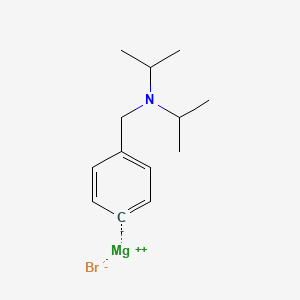
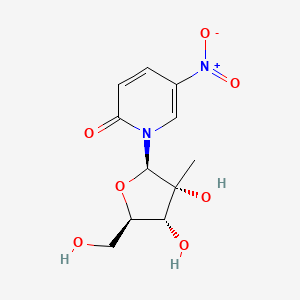
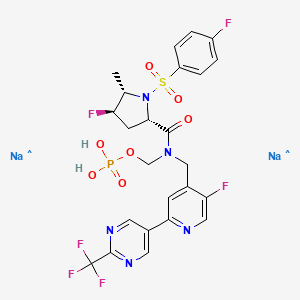
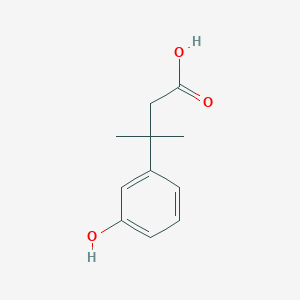

![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)

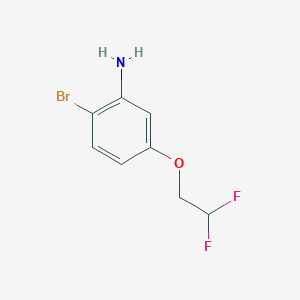
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
